Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-b-D-glucopyranoside
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Overview
Description
Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-β-D-glucopyranoside is a complex organic compound with a molecular weight of 715.81 g/mol and a molecular formula of C42H37NO8S . This compound is primarily used in proteomics research and is known for its unique structural features, which include multiple benzyl and phthalimido groups .
Preparation Methods
The synthesis of Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-β-D-glucopyranoside involves several steps. The starting material is typically a glucopyranoside derivative, which undergoes a series of benzylation and phthalimidation reactions. The reaction conditions often include the use of solvents such as acetone, dichloromethane, ethyl acetate, and methanol . The compound is then purified and stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-β-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-β-D-glucopyranoside is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-β-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound’s multiple benzyl and phthalimido groups allow it to bind to proteins and other biomolecules, thereby modulating their activity. This interaction can affect various cellular processes, including signal transduction and gene expression .
Comparison with Similar Compounds
Similar compounds to Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-β-D-glucopyranoside include:
- 4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside
- Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-β-D-glucopyranoside These compounds share similar structural features but differ in their specific functional groups and molecular weights. The uniqueness of Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-β-D-glucopyranoside lies in its specific combination of benzyl and phthalimido groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C42H37NO8S |
---|---|
Molecular Weight |
715.8 g/mol |
IUPAC Name |
2-[(2R,3R,4R,5S,6R)-5-phenoxycarbothioyloxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C42H37NO8S/c44-39-33-23-13-14-24-34(33)40(45)43(39)36-38(47-26-30-17-7-2-8-18-30)37(51-42(52)49-32-21-11-4-12-22-32)35(28-46-25-29-15-5-1-6-16-29)50-41(36)48-27-31-19-9-3-10-20-31/h1-24,35-38,41H,25-28H2/t35-,36-,37-,38-,41-/m1/s1 |
InChI Key |
ZLDYVNVBKUGYMR-DWXUDQTOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)OC(=S)OC7=CC=CC=C7 |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)OC(=S)OC7=CC=CC=C7 |
Origin of Product |
United States |
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